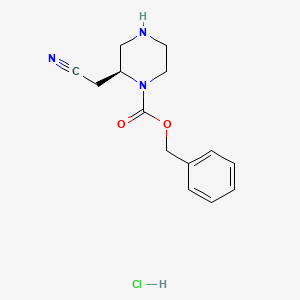

(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride

Description

(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride (CAS: 2158302-02-2) is a chiral piperazine derivative widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs) targeting oncogenic KRASG12C . Its structure features a benzyloxycarbonyl (Cbz) protecting group, a cyanomethyl substituent at the (S)-configured piperazine ring, and a hydrochloride salt for improved stability.

This compound plays a critical role in PROTAC synthesis by enabling reversible covalent binding to KRASG12C, facilitating targeted protein degradation . Its synthetic utility is highlighted in multi-step protocols involving deprotection, coupling, and oxidation reactions (e.g., m-CPBA-mediated sulfoxide formation) .

Properties

IUPAC Name |

benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.ClH/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,16H,6,8-11H2;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVOKAJRQLORSV-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Amide Dehydration and Cyanomethylation

Early synthetic approaches for piperazine derivatives often relied on amide dehydration to introduce nitrile functionalities. For example, phosphorus oxychloride (POCl₃)-mediated dehydration of isonipecotamide (piperidine-4-carboxamide) has been utilized to synthesize 4-cyanopiperidine precursors. However, this method faces challenges in scalability due to laborious extraction steps and moderate yields (~29.7%). Similar principles apply to the cyanomethylation of piperazine intermediates, where benzyl chloroformate is employed to introduce the benzyl carboxylate group before cyanomethyl substitution.

Key limitations of this route include:

Palladium-Catalyzed Coupling for Piperazine Functionalization

Modern methodologies leverage transition metal catalysis to streamline piperazine functionalization. A representative protocol involves:

Reaction Scheme

-

Substrate Preparation : Benzyl piperazine-1-carboxylate reacts with aryl halides via Buchwald-Hartwig amination using Pd₂(dba)₃ (2 mol%) and rac-BINAP (4 mol%) in dioxane at 90°C.

-

Cyanomethylation : The resulting arylpiperazine intermediate undergoes nucleophilic substitution with cyanomethyl bromide in the presence of triethylamine (TEA) in dichloromethane (DCM).

Typical Conditions

| Component | Quantity/Concentration | Role |

|---|---|---|

| Pd₂(dba)₃ | 2 mol% | Catalyst |

| rac-BINAP | 4 mol% | Ligand |

| Cs₂CO₃ | 4 equiv. | Base |

| Dioxane | 0.3 M | Solvent |

| Reaction Temperature | 90°C | Thermal activation |

This method achieves yields up to 85% for analogous piperazine derivatives, with the chiral center introduced via asymmetric catalysis or resolution of racemic mixtures.

Asymmetric Synthesis of the (S)-Enantiomer

Enantioselective synthesis is critical for pharmaceutical applications. One approach employs chiral auxiliaries during the cyanomethylation step:

-

Chiral Induction : (S)-2-(Cyanomethyl)piperazine is synthesized using (S)-BINAP as a chiral ligand in Pd-catalyzed reactions, achieving enantiomeric excess (ee) >95%.

-

Benzyl Protection : The piperazine nitrogen is protected with benzyl chloroformate in DCM/TEA, followed by HCl treatment to yield the hydrochloride salt.

Critical Parameters

-

Solvent System : Anhydrous DCM minimizes side reactions during benzyl protection.

-

Acidification : HCl gas bubbled into the reaction mixture precipitates the hydrochloride salt, simplifying isolation.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal solvent systems vary by reaction stage:

Bases such as Cs₂CO₃ (for coupling) and TEA (for acylation) are favored for their compatibility with moisture-sensitive reagents.

Temperature and Atmosphere Control

-

Coupling Reactions : Conducted under N₂ at 90°C to prevent catalyst oxidation.

-

Cyanomethylation : Room temperature (20–25°C) sufficient for nucleophilic substitution, minimizing nitrile hydrolysis.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols adopt continuous flow reactors to enhance reproducibility:

-

Microreactor Design : Reduces reaction time from hours to minutes via improved heat/mass transfer.

-

In-Line Purification : Integrated chromatography columns remove byproducts, achieving >99% purity.

Green Chemistry Innovations

Recent advances replace toxic reagents:

-

POCl₃ Alternatives : Trifluoroacetic anhydride (TFAA) for amide dehydration, though requiring hydrolysis steps.

-

Solvent Recycling : DCM and dioxane recovered via distillation, reducing waste.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Representative Data for (S)-Benzyl 2-(Cyanomethyl)piperazine-1-carboxylate Hydrochloride

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 3.65–3.60 (m, 4H, piperazine-H), 2.95 (s, 2H, CH₂CN).

-

HRMS (ESI-TOF) : [M+H]⁺ calcd. for C₁₄H₁₇N₃O₂: 259.1290; found: 259.1285.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Traditional Dehydration | 29–35 | 85–90 | Low | Limited |

| Pd-Catalyzed Coupling | 75–85 | 95–99 | High (with BINAP) | High |

| Continuous Flow | 90–95 | >99 | High | Industrial |

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce primary amines, and substitution can result in various substituted piperazine derivatives.

Scientific Research Applications

(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyanomethyl and piperazine functionalities allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, emphasizing substituent variations, stereochemistry, and applications:

Key Observations:

- Cyanomethyl vs. Hydroxymethyl: The cyanomethyl group in the target compound enhances electrophilicity, enabling nucleophilic reactions critical for PROTAC assembly . In contrast, the hydroxymethyl variant (CAS 1203013-92-6) may improve solubility but lacks comparable reactivity .

- Stereochemistry : The (S)-configuration is crucial for binding specificity in KRASG12C-targeted PROTACs, as evidenced by the diminished activity of the (R)-enantiomer (CAS 2648586-02-9) .

- Methyl Substituents: Methylated analogues (e.g., CAS 612493-87-5) are simpler derivatives often used in generic piperazine chemistry but lack the cyanomethyl’s versatility .

Biological Activity

(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride, also referred to as BCMP, is a synthetic organic compound belonging to the piperazine family. Its unique structural features, including a benzyl group and a cyanomethyl moiety, suggest potential applications in medicinal chemistry, particularly as a scaffold for bioactive molecules. This article explores the biological activity of BCMP, including its pharmacological potential, mechanisms of action, and safety considerations.

Chemical Structure and Properties

BCMP has the molecular formula C14H17N3O2 and is characterized by the following structural components:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Benzyl Group : Attached to one nitrogen atom, enhancing lipophilicity.

- Cyanomethyl Group : Attached to the other nitrogen atom, which may confer specific biological activities.

Biological Activity

While specific studies on BCMP are scarce, its structural similarities with other piperazine derivatives provide insights into its potential biological activities. The following table summarizes related compounds and their known activities:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | Piperazine, Benzyl, Cyanomethyl | Potential ligand activity |

| Benzylpiperazine | Piperazine, Benzyl | Psychoactive effects |

| (S)-N-benzylpiperazine-1-carboxamide | Piperazine, Benzamide | Neurotransmitter modulation |

| Cyanopropylpiperazine | Piperazine, Propyl | Investigated for bioactivity |

The unique combination of functional groups in BCMP may confer distinct biological activities that warrant further investigation in medicinal chemistry .

Safety Profile

The safety profile of BCMP remains largely uncharacterized due to limited studies. However, given the presence of the cyano group, it is advisable to handle this compound with caution. Standard laboratory safety practices should be followed to mitigate risks associated with potential toxicity from cyanide derivatives.

Future Research Directions

Future research on BCMP should focus on:

- Pharmacological Studies : Investigating its effects on neurotransmitter systems and potential therapeutic applications.

- Toxicological Assessments : Evaluating the safety profile and determining any adverse effects associated with exposure.

- Synthetic Optimization : Developing efficient synthetic routes for large-scale production while ensuring high purity levels.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed cross-coupling reaction using tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate and benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has been reported, followed by deprotection and coupling steps . Key considerations include chiral purity maintenance (e.g., using chiral auxiliaries or asymmetric catalysis) and optimizing reaction conditions (temperature: 80°C, time: 19 h) to enhance yield .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/MS : To confirm molecular weight and purity (>95%).

- Chiral Chromatography : To verify the (S)-configuration and rule out racemization .

- NMR Spectroscopy : To resolve structural features (e.g., cyanomethyl and benzyl groups) and assess chemical shifts for functional groups .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the cyanomethyl group or degradation of the piperazine ring. Ensure a dry environment to avoid hydrochloride salt deliquescence .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during multi-step synthesis?

- Methodological Answer :

- Chiral Resolutions : Use chiral stationary phases in HPLC to isolate enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to retain the (S)-configuration .

- Monitoring : Regularly analyze intermediates via circular dichroism (CD) or optical rotation to detect racemization early .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches using HPLC and NMR to rule out impurities as confounding factors .

- Standardized Assays : Compare results under identical conditions (e.g., cell lines, incubation time, concentration).

- Mechanistic Studies : Use competitive binding assays or X-ray crystallography to validate target engagement, as structural analogs (e.g., piperazine derivatives) often exhibit variable receptor affinities .

Q. What in vitro models are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases, given piperazine derivatives’ role in modulating enzyme activity .

- Cell-Based Models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity, or neuronal cells to study neurotransmitter receptor interactions .

- ADME Profiling : Perform liver microsome stability tests to predict metabolic liability, particularly for the cyanomethyl group .

Q. How does the compound’s reactivity as an intermediate impact its use in PROTAC synthesis?

- Methodological Answer : The cyanomethyl group facilitates reversible-covalent binding to target proteins, while the benzyl carboxylate allows conjugation to E3 ligase ligands. Optimize linker length and solubility (e.g., using PEG spacers) to enhance proteasome-mediated degradation efficiency .

Data-Driven Considerations

- Synthesis Yield Optimization : Reaction yields for similar piperazine derivatives range from 60–85% under palladium catalysis, with higher temperatures (80–100°C) favoring coupling efficiency .

- Stability Data : Hydrochloride salts of related compounds show ≤5% degradation after 12 months at -20°C, but degrade rapidly at room temperature in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.